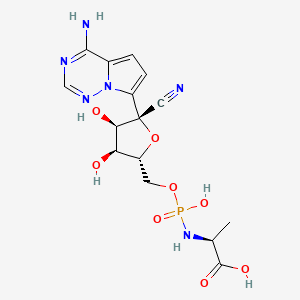

GS-704277

Übersicht

Beschreibung

GS-704277 is an alanine metabolite of remdesivir, a nucleoside analogue known for its potent antiviral activity. Remdesivir has been widely recognized for its effectiveness in controlling SARS-CoV-2 (COVID-19) infection in vitro . This compound is formed through the intracellular hydrolysis of remdesivir and plays a crucial role in its metabolic pathway .

Wissenschaftliche Forschungsanwendungen

GS-704277 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the study of antiviral mechanisms and the development of antiviral therapies . This compound is used as a reference compound in pharmacokinetic and pharmacodynamic studies to understand the metabolism and efficacy of remdesivir . Additionally, it is employed in the development of analytical methods for the quantification of remdesivir and its metabolites in biological samples .

Wirkmechanismus

Target of Action

GS-704277, also known as Remdesivir Impurity 39, is an alanine metabolite of Remdesivir . Remdesivir is a nucleoside analogue with effective antiviral activity, and it is highly effective in the control of SARS-CoV-2 (COVID-19) infection in vitro . The primary target of this compound is the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication .

Mode of Action

Inside the cell, Remdesivir undergoes metabolic activation to form the intracellular active triphosphate metabolite, GS-443902 . This compound is an intermediate metabolite in this process . It is formed from Remdesivir via intracellular hydrolysis . This compound is further metabolized to the nucleoside monophosphate form and then to the nucleoside analog GS-441524 or active nucleoside triphosphate GS-443902 .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the metabolic pathway of Remdesivir. This pathway involves the conversion of Remdesivir to this compound through intracellular hydrolysis, followed by further metabolism to GS-441524 or GS-443902 . These metabolites play a crucial role in inhibiting the replication of SARS-CoV-2 .

Pharmacokinetics

Following single-dose intravenous administration of Remdesivir, this compound exhibits linear pharmacokinetics . After multiple doses of Remdesivir, the major metabolite GS-441524 accumulates approximately 1.9-fold in plasma . The estimated elimination clearances of Remdesivir, this compound, and GS-441524 reached 18.1 L/h, 36.9 L/h, and 4.74 L/h, respectively .

Result of Action

The result of the action of this compound is the inhibition of SARS-CoV-2 replication. This is achieved through the formation of the active triphosphate metabolite, GS-443902, which is highly effective in controlling SARS-CoV-2 infection .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the impact of inducers or inhibitors on Remdesivir disposition is minimized by the parenteral route of administration and extensive extraction . Furthermore, the efficacy of this compound in controlling SARS-CoV-2 infection is highly dependent on the in vitro environment .

Biochemische Analyse

Biochemical Properties

GS-704277 plays a crucial role in the biochemical reactions involving Remdesivir. It is a key intermediate in the metabolic activation of Remdesivir to form the intracellular active triphosphate metabolite, GS-443902 . This process involves interactions with various enzymes and proteins within the cell, including carboxylesterase 1 (CES1), which is responsible for the majority of Remdesivir’s metabolism .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the metabolism of Remdesivir. As an intermediate metabolite, this compound is involved in the conversion of Remdesivir into its active form, which inhibits the replication of SARS-CoV-2, the virus responsible for COVID-19 .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into the active triphosphate metabolite, GS-443902 . This conversion process is crucial for the antiviral activity of Remdesivir, as GS-443902 is the form of the drug that inhibits viral RNA-dependent RNA polymerase, thereby preventing viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits linear pharmacokinetics following single-dose intravenous administration of Remdesivir . It is only moderately stable in plasma at 4 °C, with less stability at room temperature .

Metabolic Pathways

This compound is part of the metabolic pathway of Remdesivir. It is formed from Remdesivir via intracellular hydrolysis, primarily mediated by the enzyme CES1 . This compound is then further metabolized to form the active triphosphate metabolite, GS-443902 .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in the metabolism of Remdesivir. It is predominantly distributed to plasma relative to the cellular components of blood .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the literature. Given its role in the intracellular metabolism of Remdesivir, it is likely that it is localized within the cytoplasm where these metabolic processes occur .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

GS-704277 is synthesized as an intermediate during the metabolic activation of remdesivir. The process involves the hydrolysis of remdesivir to form this compound, which is further metabolized to the nucleoside monophosphate form and then to the nucleoside analogue GS-441524 .

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of remdesivir, followed by its controlled hydrolysis to obtain this compound. The process requires precise reaction conditions, including the use of specific enzymes and controlled pH levels to ensure the efficient conversion of remdesivir to this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GS-704277 unterliegt verschiedenen Arten chemischer Reaktionen, darunter Hydrolyse, Phosphorylierung und nukleophile Substitution . Diese Reaktionen sind für seine Umwandlung in aktive Metaboliten unerlässlich.

Häufige Reagenzien und Bedingungen

Hydrolyse: Enzymatische Hydrolyse unter Verwendung spezifischer Hydrolasen.

Phosphorylierung: Katalysiert durch Kinasen in Gegenwart von ATP.

Nukleophile Substitution: Beinhaltet Nukleophile wie Wasser oder Hydroxidionen.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus den Reaktionen von this compound gebildet werden, gehören GS-441524 und das aktive Nukleosidtriphosphat GS-443902 .

Wissenschaftliche Forschungsanwendungen

This compound hat wichtige Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Seine Hauptanwendung liegt in der Untersuchung von antiviralen Mechanismen und der Entwicklung von antiviralen Therapien . This compound wird als Referenzverbindung in pharmakokinetischen und pharmakodynamischen Studien verwendet, um den Metabolismus und die Wirksamkeit von Remdesivir zu verstehen . Darüber hinaus wird es bei der Entwicklung analytischer Methoden zur Quantifizierung von Remdesivir und seinen Metaboliten in biologischen Proben eingesetzt .

Wirkmechanismus

This compound entfaltet seine Wirkungen durch seine Rolle als Zwischenprodukt bei der metabolischen Aktivierung von Remdesivir. Innerhalb der Zelle wird Remdesivir zu this compound metabolisiert, das weiter in die aktive Triphosphatform GS-443902 umgewandelt wird. Dieser aktive Metabolit hemmt die RNA-abhängige RNA-Polymerase des Virus und verhindert so die Virusreplikation. Zu den beteiligten molekularen Zielen und Pfaden gehören die virale RNA-Polymerase und die Stoffwechselenzyme der Wirtszelle, die für die Phosphorylierung von this compound verantwortlich sind.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GS-441524: Ein weiterer Metabolit von Remdesivir mit antiviraler Aktivität.

GS-443902: Die aktive Triphosphatform von Remdesivir.

Einzigartigkeit von GS-704277

This compound ist einzigartig aufgrund seiner spezifischen Rolle als intermediärer Metabolit im Aktivierungsweg von Remdesivir. Anders als GS-441524 und GS-443902 ist this compound nicht direkt gegen das Virus aktiv, sondern für die Bildung des aktiven Triphosphatmetaboliten unerlässlich. Dieser Zwischenschritt ist für die gesamte antivirale Wirksamkeit von Remdesivir entscheidend.

Eigenschaften

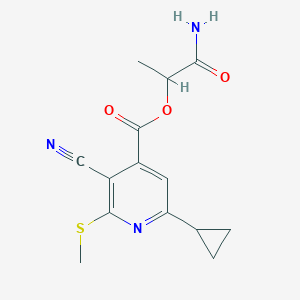

IUPAC Name |

(2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N6O8P/c1-7(14(24)25)20-30(26,27)28-4-9-11(22)12(23)15(5-16,29-9)10-3-2-8-13(17)18-6-19-21(8)10/h2-3,6-7,9,11-12,22-23H,4H2,1H3,(H,24,25)(H2,17,18,19)(H2,20,26,27)/t7-,9+,11+,12+,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHPTSNEWCZBDF-NIFWRESRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N6O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2532928.png)

![N-benzyl-4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2532930.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)

![4-ethoxy-6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2532936.png)

![1-(2-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532938.png)

![N-(2-chlorophenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2532940.png)

![2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2532946.png)